4-(4-Bromo-2-fluorophenyl)-1-butene

描述

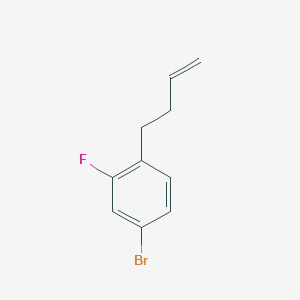

4-(4-Bromo-2-fluorophenyl)-1-butene is an organofluorine compound characterized by a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 4- and 2-positions, respectively, linked to a 1-butene chain. This structure combines halogenated aromatic reactivity with the conjugation effects of the alkene, making it a versatile intermediate in pharmaceutical and materials chemistry. The bromo-fluoro substitution pattern enhances electrophilic aromatic substitution reactivity, while the butene chain offers opportunities for further functionalization via addition or polymerization reactions.

属性

IUPAC Name |

4-bromo-1-but-3-enyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c1-2-3-4-8-5-6-9(11)7-10(8)12/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSBBNROYYEAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)-1-butene typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-fluorobenzene.

Grignard Reaction: The 4-bromo-2-fluorobenzene undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.

Coupling Reaction: The Grignard reagent is then reacted with 1-bromo-3-butene under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.

化学反应分析

Types of Reactions

4-(4-Bromo-2-fluorophenyl)-1-butene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.

Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation Reactions: Products include alcohols and ketones.

Reduction Reactions: Products include the corresponding alkane.

科学研究应用

4-(4-Bromo-2-fluorophenyl)-1-butene has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Medicinal Chemistry: Research is ongoing to explore its potential as a building block for pharmaceuticals.

作用机制

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-1-butene involves its interaction with various molecular targets. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The butene chain allows for further functionalization, enabling the compound to participate in diverse chemical reactions.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Comparison with Tamoxifen Analogs

Tamoxifen analogs, such as (Z)-1,2-diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-butene, share the 1-butene backbone but feature distinct aromatic substituents and a dimethylaminoethoxy side chain . Key differences include:

- Biological Activity : Tamoxifen derivatives exhibit antiestrogen activity via estrogen receptor binding , whereas the biological activity of 4-(4-Bromo-2-fluorophenyl)-1-butene remains underexplored but may differ due to halogenation.

Comparison with Aromatic Ketone Derivatives

1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7) replaces the butene chain with a ketone group . Notable contrasts include:

- Reactivity : The ketone’s carbonyl group enables nucleophilic additions (e.g., Grignard reactions), whereas the alkene in this compound facilitates electrophilic additions (e.g., halogenation).

- Physical Properties: The ketone’s higher polarity likely increases boiling point and water solubility compared to the nonpolar butene chain.

Comparison with Naphthofuran Derivatives

7-Bromo-2-(4-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan features a fused furan ring system substituted with bromo and fluorophenyl groups . Differences include:

- Core Structure : The naphthofuran scaffold confers rigidity and π-conjugation, contrasting with the flexibility of the butene chain.

- Biological Applications : Naphthofurans exhibit antitumor and antibacterial activities , while this compound’s applications may hinge on its alkene-based polymerization or as a ligand precursor.

Comparison with Piperazine-containing Compounds

1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine incorporates a piperazine ring instead of the butene chain . Key distinctions:

- Pharmacological Potential: Piperazine derivatives are common in CNS drug candidates, whereas the butene chain may favor materials science applications.

Data Tables

生物活性

4-(4-Bromo-2-fluorophenyl)-1-butene, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C10H10BrF

- Molecular Weight : 241.09 g/mol

- CAS Number : 861697-08-7

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : 4-Bromo-2-fluorobenzaldehyde.

- Reagent : Butyl lithium or other alkylating agents.

- Reaction Conditions : Conducted under an inert atmosphere to prevent moisture interference.

The reaction pathway can be summarized as follows:

The mechanism through which this compound may exert its biological effects likely involves:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis via mitochondrial pathways and caspase activation .

- Cell Cycle Arrest : Potential interference with cell cycle progression through modulation of signaling pathways.

Case Study 1: Antiproliferative Effects

A study conducted on structurally similar compounds demonstrated that halogenated derivatives could significantly reduce cell viability in various cancer cell lines. The findings indicated that the presence of bromine and fluorine atoms was critical for enhancing biological activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (similar structure) | A549 | 0.46 ± 0.02 |

| Compound B (no halogens) | A549 | >10 |

This data suggests that the bromine and fluorine substitutions in this compound may similarly enhance its antiproliferative effects.

Case Study 2: Antimicrobial Activity

Research into related compounds has shown promising antimicrobial properties. For example, derivatives with halogen substitutions have demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。